molecular formula C16H10N4O4 B5151545 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5151545
M. Wt: 322.27 g/mol
InChI Key: FMIMVUPANCGDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields such as medicinal chemistry, drug development, and biological research.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins such as tyrosine kinases, phosphodiesterases, and cyclooxygenases. This inhibition leads to the modulation of various biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione are diverse. It has been shown to have anti-inflammatory, anti-tumor, and analgesic effects. It also has the potential to modulate various signaling pathways in the body, leading to the regulation of various biological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its high potency and selectivity. It has a low toxicity profile, making it suitable for use in various cell-based and animal studies. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and activity.

Future Directions

There are several future directions for the research and development of 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One of the directions is the optimization of its synthesis method to achieve higher yields and purity. Another direction is the identification of new drug targets for this compound, which can lead to the development of new drugs for various diseases. Additionally, the development of new formulations and delivery systems can enhance the bioavailability and activity of this compound. Finally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a promising compound with potential in various scientific research applications. Its synthesis method has been optimized, and it has shown high potency and selectivity in various studies. Further research is needed to fully understand its mechanism of action and the biochemical and physiological effects. The development of new drugs and formulations based on this compound can lead to the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-amino-3-methylpyrazole with 6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown potential in various scientific research applications. It has been used in medicinal chemistry for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders. In biological research, this compound has been used as a probe to study the mechanism of action of various enzymes and proteins. It has also been used in drug discovery programs to identify new drug targets.

properties

IUPAC Name

2-(1-methylpyrazol-3-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4/c1-18-8-7-13(17-18)19-15(21)10-4-2-3-9-12(20(23)24)6-5-11(14(9)10)16(19)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIMVUPANCGDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyrazol-3-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.